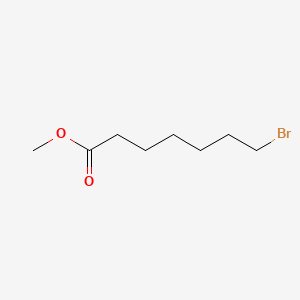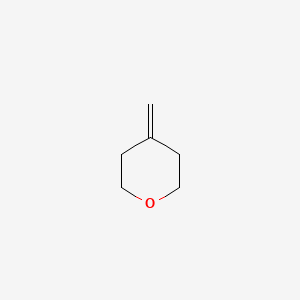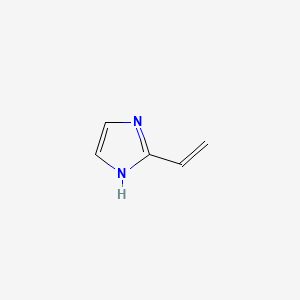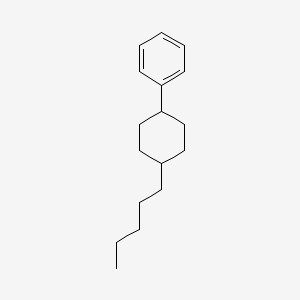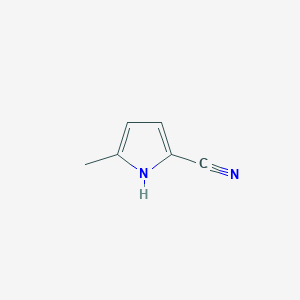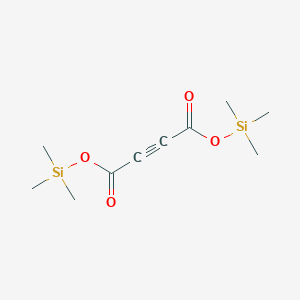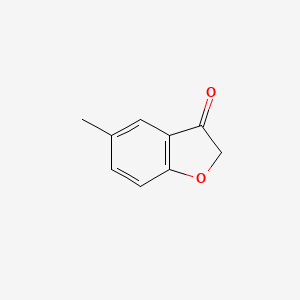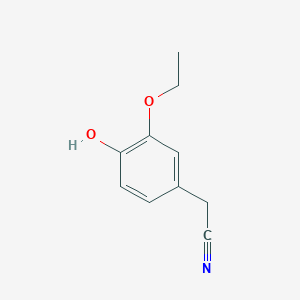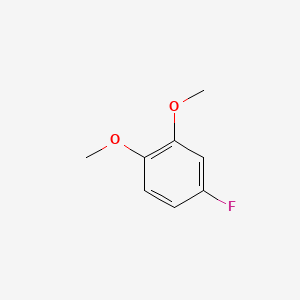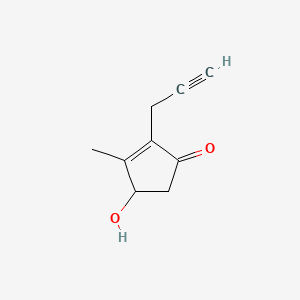![molecular formula C11H13ClF3N3 B1584725 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 231953-40-5](/img/structure/B1584725.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Vue d'ensemble
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane” is a chemical compound with the CAS Number: 914637-57-3. Its molecular weight is 279.69 . This compound is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are important ingredients for the development of agrochemical and pharmaceutical compounds, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane” includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. It also contains a 1,4-diazepane ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane” include a molecular weight of 279.69 .
Applications De Recherche Scientifique
Medicine: Antiviral Research
The trifluoromethyl group in this compound has been associated with improved drug potency, particularly in antiviral medications . It can lower the pKa of cyclic carbamates, enhancing hydrogen bonding interactions with proteins like reverse transcriptase enzymes. This interaction is crucial in the development of drugs targeting viral infections, such as Hepatitis C, where inhibitors of the NS5B protein are sought .
Agriculture: Pesticide Development
In agriculture, the compound’s derivatives are explored for their potential as pesticides. The trifluoromethyl group is known to enhance the biological activity of pesticides, providing a robust defense against crop pests . This application is critical for increasing crop yield and ensuring food security.
Material Science: Advanced Polymers
The compound is also investigated for its use in material science, particularly in the development of advanced polymers and coatings. Its structural properties could lead to the creation of materials with enhanced durability, resistance, and application-specific features.
Environmental Science: Pollution Mitigation
In environmental science, derivatives of this compound are used in pollution mitigation strategies. They can play a role in the development of chemicals that help in breaking down pollutants or in the synthesis of less harmful agricultural chemicals .
Biochemistry: Enzyme Inhibition
Biochemically, the compound is involved in the study of enzyme inhibition. It has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase, which is significant in attenuating secondary metabolism and thwarting bacterial growth . This has implications for antibiotic development and the management of bacterial diseases.
Pharmacology: Receptor Tyrosine Kinase Inhibition
Lastly, in pharmacology, the compound’s framework is utilized in the synthesis of inhibitors targeting receptor tyrosine kinases . These kinases play a role in various cellular processes, and their inhibition can lead to the development of treatments for conditions like cancer and inflammatory diseases.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in their function . This interaction could potentially disrupt the normal functioning of the target, leading to a decrease in its activity .
Biochemical Pathways
It is plausible that the compound could affect pathways related to the function of its target, potentially leading to downstream effects that disrupt bacterial cell viability and virulence .
Pharmacokinetics
These properties would play a crucial role in determining the bioavailability of the compound .
Result of Action
It is hypothesized that the compound could potentially disrupt the normal functioning of its target, leading to a decrease in its activity .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the compound’s action .
Understanding the compound’s mechanism of action could potentially lead to the development of new therapeutic strategies for combating bacterial infections .
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c12-9-6-8(11(13,14)15)7-17-10(9)18-4-1-2-16-3-5-18/h6-7,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKLERQDFWUWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352814 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
231953-40-5 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





